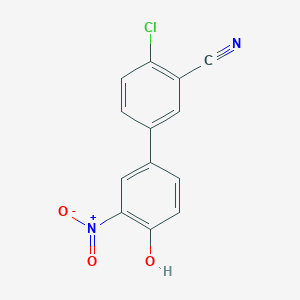
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95%
説明
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% (4-CNP) is a synthetic compound that has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a probe for studying biochemical and physiological processes.
科学的研究の応用
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for chemical reactions, and as a probe for studying biochemical and physiological processes. For example, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been used as a reagent in the synthesis of 4-chloro-3-cyanophenyl-2-nitrophenylsulfonyl chloride, which is used in the synthesis of various drugs. It has also been used as a catalyst in the synthesis of various organic compounds, such as 2-methyl-3-nitrobenzoic acid and 3-nitrobenzyl alcohol. In addition, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been used as a probe for studying the biochemical and physiological effects of various compounds, such as the effects of nitric oxide on cell signaling pathways.
作用機序
The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed that 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% acts as an electron acceptor, allowing the transfer of electrons from the substrate to the 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% molecule. This electron transfer then leads to the formation of a new compound, which can then be used in various biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% have been studied in a variety of organisms, including bacteria, yeast, and mammalian cells. In general, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been shown to have a variety of effects, including the inhibition of certain enzymes, the activation of certain genes, and the stimulation of certain metabolic pathways. For example, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been shown to inhibit the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that plays an important role in a variety of physiological processes. In addition, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has been shown to activate certain genes involved in the synthesis of proteins, which can lead to the production of proteins that are necessary for cell survival and growth.
実験室実験の利点と制限
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% has several advantages for use in laboratory experiments, including its stability, low toxicity, and low cost. In addition, the compound is easily synthesized and can be used in a variety of biochemical and physiological studies. However, there are also some limitations to the use of 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% in laboratory experiments, including its potential to interfere with certain biochemical and physiological processes and its limited availability.
将来の方向性
The potential future applications of 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% are numerous. For example, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% could be further explored for its potential to inhibit certain enzymes, activate certain genes, and stimulate certain metabolic pathways. In addition, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% could be further studied for its potential to be used as a biomarker for various diseases, such as cancer. Finally, 4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% could be further studied for its potential to be used as a drug delivery vehicle, allowing for the targeted delivery of drugs to specific tissues and organs.
合成法
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol, 95% can be synthesized by a multi-step process, beginning with the reaction of 4-chloro-3-cyanophenol with nitric acid to form 4-chloro-3-cyanophenol-2-nitrobenzene, followed by reduction of the nitrobenzene to 4-chloro-3-cyanophenol-2-nitrophenol. The reaction is typically conducted in an aqueous solution and can be performed at room temperature or at slightly elevated temperatures.
特性
IUPAC Name |
2-chloro-5-(4-hydroxy-3-nitrophenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O3/c14-11-3-1-8(5-10(11)7-15)9-2-4-13(17)12(6-9)16(18)19/h1-6,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJBZTXZJPMROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C#N)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686290 | |
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-cyanophenyl)-2-nitrophenol | |
CAS RN |
1261957-66-7 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 4-chloro-4′-hydroxy-3′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261957-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)



![4-[Benzo(b)thiophen-2-yl]-2-nitrophenol, 95%](/img/structure/B6382814.png)





